molecular formula C23H23FN4O3 B2590719 [8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone CAS No. 303151-56-6

[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone

Cat. No. B2590719
M. Wt: 422.46
InChI Key: RBFHXRKLRWRDMX-UHFFFAOYSA-N
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Description

[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality [8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ol, which is synthesized from 6-fluoro-2-pyridinecarboxaldehyde and 1,2-diaminocyclohexane. The second intermediate is 5-methyl-3-phenyl-4-isoxazolylacetic acid, which is synthesized from 4-phenyl-3-buten-2-one and hydroxylamine. These two intermediates are then coupled using a coupling agent to form the final product.

Starting Materials
6-fluoro-2-pyridinecarboxaldehyde, 1,2-diaminocyclohexane, 4-phenyl-3-buten-2-one, hydroxylamine, coupling agent

Reaction
Synthesis of 8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ol:, Step 1: React 6-fluoro-2-pyridinecarboxaldehyde with 1,2-diaminocyclohexane in the presence of a suitable solvent and catalyst to form the corresponding imine intermediate., Step 2: Reduce the imine intermediate using a suitable reducing agent to form the desired alcohol intermediate., Synthesis of 5-methyl-3-phenyl-4-isoxazolylacetic acid:, Step 1: React 4-phenyl-3-buten-2-one with hydroxylamine in the presence of a suitable solvent and catalyst to form the corresponding oxime intermediate., Step 2: Hydrolyze the oxime intermediate using a suitable acid to form the desired carboxylic acid intermediate., Coupling of the two intermediates:, Step 1: React the alcohol intermediate with the carboxylic acid intermediate in the presence of a coupling agent to form the final product., Step 2: Purify the final product using suitable purification techniques such as column chromatography or recrystallization.

properties

IUPAC Name

[8-(6-fluoropyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-16-20(21(26-31-16)17-6-3-2-4-7-17)22(29)28-14-15-30-23(28)10-12-27(13-11-23)19-9-5-8-18(24)25-19/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFHXRKLRWRDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCOC34CCN(CC4)C5=NC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone

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